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molecular formula C12H18O6 B1204926 Lactide-caprolactone coploymer

Lactide-caprolactone coploymer

Cat. No. B1204926
M. Wt: 258.27 g/mol
InChI Key: ZAJGKKXBKLVSKW-UHFFFAOYSA-N
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Patent
US08187640B2

Procedure details

Next, 72.3 grams (0.50 moles) of DL-lactide (Purac) was weighed and placed into the round-bottom flask. Then 57.1 grams (0.50 moles) of ε-caprolactone (Fluka) was weighed and placed in the flask. To this mixture was added 5.6 mL (0.025 moles) of dodecanol and 0.1 mL of the Tin catalyst. The round-bottom flask was placed in an oil bath and heated at 160° C. for 18 hours with stirring by a magnetic stirring bar. The flask was cooled to 110° C. and a vacuum was pulled for 12 hours to remove any residual monomer. The flask was then cooled to room temperature, the vacuum released, and the thick viscous liquid polymer transferred to a sealed glass container. A total of 96.7 grams of the viscous liquid polymer was obtained. The molecular weight (MW) of the copolymer as determined by gel permeation chromatography with a multi-angle light-scattering detector (GPC-MALS) was 8250 daltons with a polydispersity (MW/MN) of 1.13.
Quantity
72.3 g
Type
reactant
Reaction Step One
Quantity
57.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
catalyst
Reaction Step Three
Quantity
5.6 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:9][C:7](=[O:8])[CH:6]([CH3:10])[O:5][C:3]1=[O:4].[C:11]1(=[O:18])[O:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>[Sn].C(O)CCCCCCCCCCC>[CH3:1][CH:2]1[O:9][C:7](=[O:8])[CH:6]([CH3:10])[O:5][C:3]1=[O:4].[C:11]1(=[O:18])[O:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:4.5,^3:18|

Inputs

Step One
Name
Quantity
72.3 g
Type
reactant
Smiles
CC1C(=O)OC(C(=O)O1)C
Step Two
Name
Quantity
57.1 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Step Three
Name
Quantity
0.1 mL
Type
catalyst
Smiles
[Sn]
Name
Quantity
5.6 mL
Type
catalyst
Smiles
C(CCCCCCCCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
with stirring by a magnetic stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The round-bottom flask was placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled to 110° C.
CUSTOM
Type
CUSTOM
Details
to remove any residual monomer
TEMPERATURE
Type
TEMPERATURE
Details
The flask was then cooled to room temperature

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1C(=O)OC(C(=O)O1)C.C1(CCCCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 96.7 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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